5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 3-acetylphenylamino substituent at the methylidene position. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in conjugate additions and cyclocondensation reactions. The compound serves as a key intermediate in synthesizing biologically active molecules, particularly 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer properties . Its structure is characterized by a planar dioxane-dione ring and a conjugated enamine system, which stabilizes the molecule and facilitates further functionalization.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5-[(3-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-5-4-6-11(7-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
InChI Key |
HFCNVYIXOOSYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving Meldrum’s acid and 3-acetylphenylamine.
Alternative Synthesis: Another method involves the reaction of Meldrum’s acid with 3-acetylphenylamine in the presence of a base like sodium ethoxide, followed by acidification to obtain the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds due to its reactive methylene group.
Biology and Medicine:
Potential Drug Development: Its derivatives are being explored for potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its reactive methylene group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound belongs to a broader class of 5-[(aryl/heteroarylamino)methylidene]-Meldrum’s acid derivatives. Variations in the aromatic substituent significantly influence physicochemical properties, reactivity, and biological activity. Key analogues include:
Electron-Withdrawing Group (EWG) Substitutions
- 5-{[(2-Chloro-4-nitrophenyl)amino]methylidene} derivative (CAS 213699-53-7): The nitro and chloro groups enhance electrophilicity, improving reactivity in nucleophilic substitutions. This derivative is used in synthesizing quinolones with enhanced antibacterial activity .
- 5-{[(3-Fluorophenyl)amino]methylidene} derivative: The fluorine atom introduces electronegativity, stabilizing the enamine system.
Electron-Donating Group (EDG) Substitutions
- 5-{[(4-Methoxyphenyl)amino]methylidene} derivative (CAS 25063-43-8): The para-methoxy group increases solubility in polar solvents (e.g., ethanol, DMF) due to enhanced polarity. This derivative is a precursor for fluorescent dyes .
- 5-{[(3,4-Dimethoxyphenyl)amino]methylidene} derivative (CAS 213699-53-7): Dual methoxy groups further boost solubility but reduce electrophilicity, limiting its use in reactions requiring high reactivity .
Bulky/Hindered Substituents
- 5-{[(5-Fluoro-2-methylphenyl)amino]methylidene} derivative (CAS 370845-14-0): The ortho-methyl group introduces steric hindrance, slowing down reaction kinetics but improving thermal stability. This compound is produced as a high-purity pharmaceutical intermediate (>99%) .
Physicochemical Properties
- Solubility: EDG-substituted derivatives (e.g., 4-methoxy) show higher solubility in polar solvents (DMF, ethanol) compared to EWG analogues (nitro, chloro) .
- Thermal Stability : Bulky substituents (e.g., 5-fluoro-2-methylphenyl) enhance stability, with decomposition temperatures exceeding 200°C .
- Crystallinity : Fluorinated derivatives exhibit well-defined crystalline structures, enabling precise X-ray diffraction analysis .
Biological Activity
The compound 5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 97545-50-1) is a member of the Meldrum's acid derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 289.29 g/mol. The structure features a dioxane ring with an acetylphenyl substituent, which contributes to its biological activity.
Structural Formula
Antibacterial Activity
Recent studies have demonstrated that derivatives of Meldrum's acid exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A study conducted by Silva et al. (2023) assessed the antibacterial activity of Meldrum's acid derivatives, including our compound. The results indicated that it exhibits notable activity against Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| E. coli | 12.4 |
| S. aureus | 15.0 |
| Pseudomonas aeruginosa | 18.5 |
The selectivity index (SI) for the compound was calculated to be 4.8 against E. coli, indicating a favorable therapeutic window.
Anticancer Activity
The anticancer potential of this compound has also been investigated through various in vitro studies.
Cancer Cell Line Testing
The compound was tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The results are summarized in the table below:
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 15.7 | 4.8 |
| A549 | 21.8 | 3.6 |
| LS174 | 30.5 | 2.9 |
The data indicates that the compound exhibits significant cytotoxicity towards cancer cells while maintaining lower toxicity towards normal human fibroblast cells (MRC-5).
Molecular docking studies reveal that the compound binds effectively to key biological targets such as DNA topoisomerase II beta and E. coli gyrase B. The binding affinities suggest that the compound acts as a Michael acceptor for nucleophiles like lysine and serine residues within these enzymes, potentially disrupting their function and leading to cell death in bacterial and cancer cells.
Study 1: Antibacterial Activity Assessment
In a controlled laboratory setting, researchers synthesized various Meldrum's acid derivatives and evaluated their antibacterial properties against clinical strains of bacteria. The study highlighted the effectiveness of our compound in enhancing the antibiotic effects when used in combination with standard antibiotics like streptomycin.
Study 2: Anticancer Efficacy Evaluation
A separate investigation focused on the anticancer effects of the compound on HeLa cells demonstrated a dose-dependent response with significant cell death observed at concentrations above 15 μM. This study emphasized the importance of further exploring this compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
